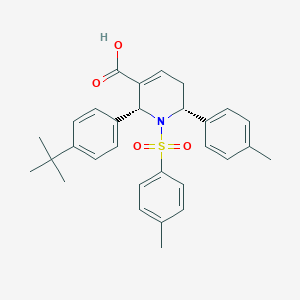
rel-(2R,6R)-2-(4-(tert-butyl)phenyl)-6-(p-tolyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is recognized for its ability to inhibit the interaction between integrin αvβ3 and vitronectin, with an IC50 value of 2.74 nanomolar . Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various physiological and pathological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P11 acetate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for integrin antagonists typically involve the use of solid-phase peptide synthesis or solution-phase synthesis, followed by chromatographic purification.
Industrial Production Methods
Industrial production of P11 acetate would likely involve large-scale synthesis using automated peptide synthesizers, ensuring high purity and yield. The process would include stringent quality control measures to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
P11 acetate undergoes various chemical reactions, including:
Oxidation: P11 acetate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within P11 acetate, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the P11 acetate molecule, potentially enhancing its efficacy or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
P11 acetate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Investigated for its role in inhibiting cell proliferation and inducing cell death in endothelial cells.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal integrin activity, such as cancer and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting integrin-related pathways.
Mecanismo De Acción
P11 acetate exerts its effects by binding to the integrin αvβ3, thereby preventing its interaction with vitronectin. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The compound also activates caspases and increases the expression of the tumor suppressor protein p53, inducing cell death in endothelial cells .
Comparación Con Compuestos Similares
Similar Compounds
Tirofiban hydrochloride monohydrate: Another integrin antagonist used to inhibit platelet aggregation.
Bestatin hydrochloride: An aminopeptidase inhibitor with integrin-modulating properties.
Lifitegrast: An integrin antagonist used to treat dry eye disease by inhibiting lymphocyte function-associated antigen 1.
Uniqueness of P11 Acetate
P11 acetate is unique due to its high specificity and potency in inhibiting the integrin αvβ3-vitronectin interaction. Its ability to induce cell death through caspase activation and p53 expression further distinguishes it from other integrin antagonists.
Propiedades
Fórmula molecular |
C30H33NO4S |
|---|---|
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
(2R,6R)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m1/s1 |
Clave InChI |
KUBDPRSHRVANQQ-VSGBNLITSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H]2CC=C([C@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)
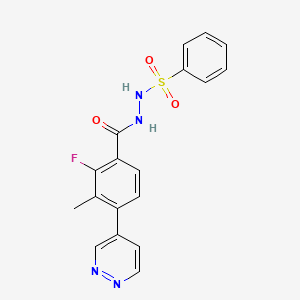
![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)



![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
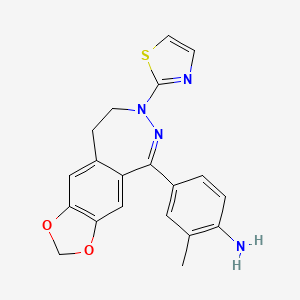
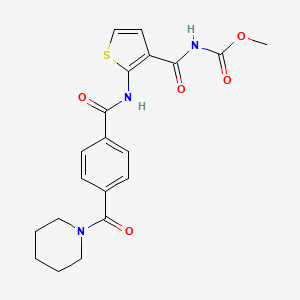

![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
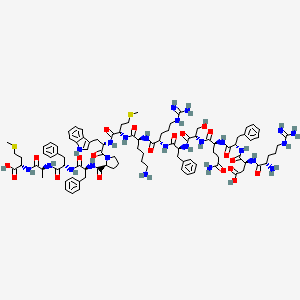
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
